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Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a potent broad-spectrum
antimicrobial agent effective against a wide range of Gram-positive and Gram-negative
bacteria.[1][2][3] Its therapeutic efficacy is intrinsically linked to its solid-state properties,
particularly its crystalline structure. The ability of gatifloxacin to exist in multiple crystalline
forms, known as polymorphs, as well as hydrated forms (pseudopolymorphs), significantly
influences its physicochemical properties such as solubility, stability, and bioavailability.[1][4]
This technical guide provides an in-depth analysis of the crystalline structure and various forms
of gatifloxacin, with a primary focus on the commercially relevant sesquihydrate form.

Gatifloxacin was initially developed as a hemihydrate, which was found to be hygroscopic,
leading to issues with tablet disintegration and dissolution.[1] Subsequently, a more stable
sesquihydrate form was developed and utilized in the marketed tablet formulation.[1] Further
research has revealed a complex polymorphic landscape for gatifloxacin, with numerous
crystalline forms identified, including a pentahydrate and at least twelve other polymorphic or
pseudopolymorphic forms.[1][4][5] Understanding the characteristics of these different forms is
critical for drug development, formulation, and ensuring consistent product quality and
performance.
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Crystalline Forms of Gatifloxacin

Gatifloxacin exhibits a rich polymorphism, with numerous crystalline forms identified and
characterized. These forms are primarily hydrates and solvates, each possessing a unique
crystal lattice and, consequently, distinct physical properties. The following tables summarize
the key crystallographic data for various identified forms of gatifloxacin, primarily derived from
patent literature.

Table 1: X-Ray Powder Diffraction (XRPD) Data for
Gatifloxacin Crystalline Forms
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. . Characteristic 20 Peaks
Form Designation (£0.2°) Reference

Data not explicitly provided in
) a consolidated list in the
Sesquihydrate ] ) [41[5][6]
searched literature. It is the

established commercial form.

Form A 6.4,12.8,16.4,17.3,19.4 [4]

Form B 9.2,10.6, 11.9, 18.4, 25.0 [4]

Not explicitly listed, but
Form C ) [4]
derivable from Form B or I.

8.2,14.4,19.0, 21.4, 21.9,

Form D [4]
231

Form E1 7.1,7.3,10.8,15.7,16.4, 18.1 [4]

Form F 8.0, 14.2,18.7,21.8, 23.0 [4]

Form G 17.2,17.6 [4]

Form H 6.6, 13.2, 19.6, 19.9 [4]

Form | 6.5,7.1,12.8,17.2,19.3, 21.0 [4]

Form J 6.7,11.3,13.8, 16.4 [6]

Form L 17.2 [6]
8.8,14.1, 17.6, 18.2, 22.0,

Form M [6]
22.6

Form Q 6.8,7.1,11.1,155,17.4 [6]
9.3,11.0, 12.0, 14.5, 18.6,

Form S [6]
21.2

7.4,89,96,11.4,12.2,12.9,
Form T1 [6]
14.1,21.2,21.8,24.1, 26.0

Form X 13.4,14.8, 17.6, 19.6, 20.0 [5]

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7301024B2/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/US7423153B2/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/WO2004012739A1/en
https://patents.google.com/patent/US7301024B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

FormyY 13.9, 14.8, 16.1

[5]

7.763, 10.196, 12.854, 13.615,
14.112, 14.932, 16.333,
17.013, 19.722, 20.491,
21.456, 23.593, 23.765, 24.44,
25.927, 27.558, 28.65, 30.496,
30.872, 31.477

Anhydrous Form |

[7]

5.931, 11.248, 11.906, 12.426,
14.116, 15.833, 16.276,
17.991, 18.667, 19.646,
21.073, 21.507, 22.509,
23.249, 24.287, 24.943,
26.918, 27.571, 27.807,
28.504, 29.389, 39.841

Anhydrous Form I

[7]

Table 2: Thermal Analysis Data for Gatifloxacin

Crystalline Forms
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BENGHE

Form Designation

Differential
Scanning
Calorimetry (DSC)
Data

Thermogravimetric
Analysis (TGA)
Data

Reference

A sharp endothermic

melting peak is

Exhibits a weight loss

Sesquihydrate corresponding to 1.5 [4][5]
observed around
moles of water.
183.88°C.[9]
Atypical DSC
thermogram is Loss on drying can be
Form A ] ] [4]
presented in the as high as 65%.
reference.
Atypical DSC Atypical TGA
thermogram is thermogram is
Form B ] ] [4]
presented in the presented in the
reference. reference.
A typical DSC Atypical TGA
thermogram is thermogram is
Form C ] ] [4]
presented in the presented in the
reference. reference.
Atypical DSC Atypical TGA
thermogram is thermogram is
Form F ] ] [4]
presented in the presented in the
reference. reference.
Atypical DSC Atypical TGA
thermogram is thermogram is
Form G ) ) [4]
presented in the presented in the
reference. reference.
A typical DSC
Form H (Toluene thermogram is -
] Not specified. [4]
Solvate) presented in the
reference.
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Atypical DSC Atypical TGA
thermogram is thermogram is
Form | ] ] [4]
presented in the presented in the
reference. reference.
A characteristic
Form X endothermic peak is Not specified. [5]
observed.
Characteristic
endotherms that peak N
FormY Not specified. [5]
at about 92°C and
188°C.

Total weight loss of
Endotherm at
Anhydrous Form | 0.6% at a temperature  [7]

188.35°C.
range of 0-250°C.[7]

Endotherm at -
Anhydrous Form Il Not specified. [7]
187.71°C.

Experimental Protocols

The characterization of gatifloxacin's crystalline forms relies on a suite of analytical techniques.
Below are detailed methodologies for the key experiments cited in the literature.

Preparation of Crystalline Forms

The generation of different polymorphic and pseudopolymorphic forms of gatifloxacin is highly
dependent on the crystallization conditions, including the choice of solvent, temperature, and
cooling rate.

» Objective: To prepare various crystalline forms of gatifloxacin for characterization.
e General Procedure:

o Slurry Conversion: Suspend gatifloxacin in a selected solvent (e.g., isopropanol for Form
A, ethanol or 1-butanol for Form B, toluene for Form H) at ambient temperature.[4] The
slurry is agitated for a specified duration (e.g., 8 to 36 hours for Form H) to allow for
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solvent-mediated transformation.[4] The resulting crystalline solid is then isolated by
filtration and dried.

o Recrystallization: Dissolve gatifloxacin in a suitable solvent or solvent mixture (e.g., a
90:10 v/v mixture of methanol and water for Form F) at an elevated temperature to
achieve saturation.[4] The solution is then cooled, often to ambient temperature or below,
to induce crystallization. The crystals are collected by filtration and dried under controlled
conditions.

o Drying: Certain forms can be obtained by drying other forms under specific conditions. For
example, Form G can be prepared by drying Form A or Form F at approximately 50°C.[4]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline
solids. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint
for that specific form.

e Objective: To obtain the characteristic XRPD pattern for each crystalline form of gatifloxacin.
o Methodology:

o Sample Preparation: A small amount of the powdered sample is gently packed into a
sample holder. Care should be taken to minimize preferred orientation of the crystals,
which can alter the relative intensities of the diffraction peaks.

o Instrumentation: A powder X-ray diffractometer equipped with a Cu Ka radiation source is
typically used.

o Data Collection: The sample is scanned over a specific 26 range (e.g., 2° to 40°). The
scan speed, step size, and other instrumental parameters are optimized to obtain a high-
quality diffraction pattern.

o Data Analysis: The resulting diffractogram, a plot of intensity versus 26, is analyzed to
determine the positions and relative intensities of the diffraction peaks. These are then
compared to reference patterns to identify the crystalline form.
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Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat
required to increase the temperature of a sample and a reference as a function of temperature.
It is used to detect thermal events such as melting, crystallization, and solid-solid phase
transitions.

o Objective: To determine the thermal properties (e.g., melting point, enthalpy of fusion) of the
different crystalline forms of gatifloxacin.

» Methodology:

o Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately
weighed into an aluminum pan, which is then hermetically sealed.

o Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated
with a standard of known melting point and enthalpy of fusion, such as indium.

o Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified
temperature range (e.g., 30°C to 250°C) under a nitrogen purge. An empty sealed pan is
used as a reference.

o Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is
analyzed to identify endothermic (melting) and exothermic (crystallization) events. The
peak temperature of an endotherm is typically taken as the melting point, and the area
under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a
controlled atmosphere. It is particularly useful for determining the water or solvent content of a
crystalline material.

« Objective: To quantify the amount of water or solvent in the crystalline forms of gatifloxacin.
o Methodology:

o Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.
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o Instrumentation: A thermogravimetric analyzer is used.

o Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a specified
temperature range in a controlled atmosphere (e.g., nitrogen).

o Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to
determine the temperature at which weight loss occurs and the percentage of weight loss.
This information is used to calculate the stoichiometry of hydrates or solvates.

Visualization of Key Processes

Mechanism of Action: Inhibition of Bacterial DNA Gyrase
and Topoisomerase IV

Gatifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA
gyrase (a type Il topoisomerase) and topoisomerase IV.[2][3][9] These enzymes are crucial for
DNA replication, transcription, repair, and recombination.[2][3][9] By targeting these enzymes,
gatifloxacin disrupts these vital cellular processes, leading to bacterial cell death.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://go.drugbank.com/drugs/DB01044
https://pubchem.ncbi.nlm.nih.gov/compound/Gatifloxacin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gatifloxacin-mesylate
https://go.drugbank.com/drugs/DB01044
https://pubchem.ncbi.nlm.nih.gov/compound/Gatifloxacin
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gatifloxacin-mesylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bacterial Cell

Gatifloxacin

Inhibits

Inhibits

DNA Gyrase

(Topoisomerase II) TeppelEEmEEse Y

DNA Replication & Transcription

Relaxed DNA

Introduces negative
supercoils

Supercoiled DNA Bacterial Cell Death

eplication

Replicated DNA
(Catenated)

lDecatenation

Decatenated DNA

Click to download full resolution via product page

Caption: Gatifloxacin's mechanism of action.
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Experimental Workflow for Characterization of
Gatifloxacin Crystalline Forms

The identification and characterization of a new crystalline form of gatifloxacin follows a
systematic workflow, employing a combination of analytical techniques to elucidate its structure

and properties.
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Caption: Characterization workflow for gatifloxacin.
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Conclusion

The crystalline structure of gatifloxacin is a critical attribute that dictates its performance as a
pharmaceutical agent. The existence of numerous polymorphic and pseudopolymorphic forms,
including the therapeutically important sesquihydrate, necessitates a thorough understanding
and rigorous control of its solid-state chemistry. This guide has provided a comprehensive
overview of the known crystalline forms of gatifloxacin, summarizing the available
crystallographic and thermal analysis data. The detailed experimental protocols offer a
foundation for researchers and drug development professionals to effectively characterize and
control the solid form of gatifloxacin, ultimately ensuring the development of safe, stable, and
efficacious drug products. The visualization of the mechanism of action and the
characterization workflow further aids in comprehending the key aspects of gatifloxacin's
properties and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Gatifloxacin Sesquydrate: A Comprehensive Technical
Guide to its Crystalline Structures and Forms]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b062382#gatifloxacin-sesquihydrate-crystalline-
structure-and-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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